![molecular formula C12H10F2N4O2S B5155842 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5155842.png)
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a derivative of salicylic acid and is structurally similar to aspirin. Diflunisal has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases.
作用機序
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation, pain, and fever. By inhibiting the COX enzymes, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of the plaques that form in the brains of Alzheimer's patients. This inhibition of amyloid-beta aggregation is thought to be due to the binding of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide to the amyloid-beta peptides, which prevents their aggregation.
Biochemical and Physiological Effects:
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to have anti-inflammatory, analgesic, antipyretic, antiplatelet, and antithrombotic effects. These effects are due to the inhibition of the COX enzymes and the reduction of prostaglandin production.
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. This neuroprotective effect is thought to be due to the inhibition of amyloid-beta aggregation and the reduction of neuroinflammation.
実験室実験の利点と制限
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has several advantages for lab experiments, including its well-established synthesis method, its extensive characterization, and its well-understood mechanism of action. 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is also relatively inexpensive and widely available.
However, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide also has some limitations for lab experiments, including its potential toxicity and its non-selective inhibition of the COX enzymes. These limitations must be taken into consideration when designing experiments using 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide.
将来の方向性
There are several future directions for the study of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, including:
1. Further studies on the neuroprotective effects of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in Alzheimer's disease, including clinical trials in humans.
2. Studies on the potential anti-cancer effects of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in other types of cancer, including lung cancer and colon cancer.
3. Studies on the potential cardiovascular benefits of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, including its effects on atherosclerosis and other cardiovascular diseases.
4. Studies on the potential use of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide in combination with other drugs for the treatment of various diseases.
5. Studies on the potential side effects and toxicity of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide, particularly in long-term use.
In conclusion, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide is a promising drug that has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential benefits and limitations for the treatment of various diseases.
合成法
The synthesis of 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide involves the reaction of 2,6-difluorobenzoyl chloride with methylamine and thiosemicarbazide in the presence of a base. The resulting product is then purified and crystallized to obtain pure 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide. This synthesis method has been extensively studied and optimized, and it has been shown to be efficient and reliable.
科学的研究の応用
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of the plaques that form in the brains of Alzheimer's patients. This inhibition of amyloid-beta aggregation has been shown to improve cognitive function in animal models of Alzheimer's disease.
In cancer, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and prostate cancer. This anti-cancer effect is thought to be due to the inhibition of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote cancer cell growth.
In cardiovascular diseases, 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has been shown to have antiplatelet and antithrombotic effects, which can reduce the risk of heart attack and stroke. 5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide has also been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases.
特性
IUPAC Name |
5-[(2,6-difluorobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O2S/c1-16-12-17-8(9(15)19)11(21-12)18-10(20)7-5(13)3-2-4-6(7)14/h2-4H,1H3,(H2,15,19)(H,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAMHZNIGCZQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)C2=C(C=CC=C2F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,6-Difluorophenyl)carbonyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)
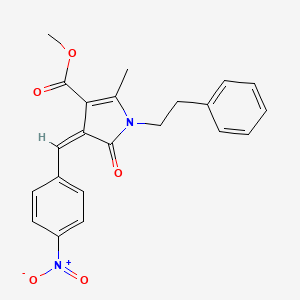
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)
![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5155781.png)
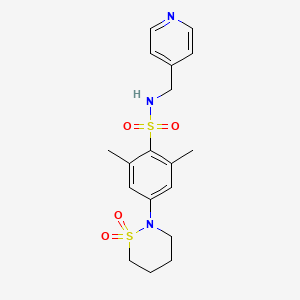
![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)
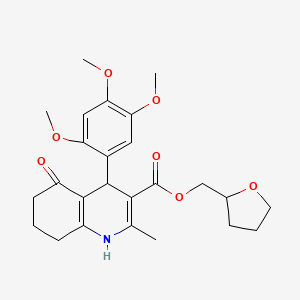
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)
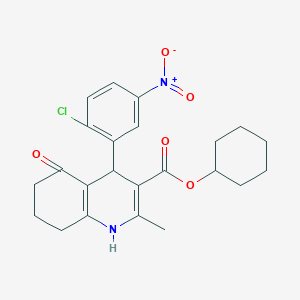
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)
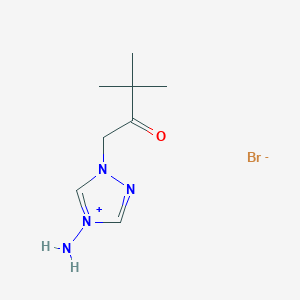
![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)